molecular formula C6H12N2O B1525574 3-Amino-4-methylpiperidin-2-one CAS No. 53611-43-1

3-Amino-4-methylpiperidin-2-one

Cat. No. B1525574
CAS RN: 53611-43-1
M. Wt: 128.17 g/mol
InChI Key: ZAQYUOIFZOBOKR-UHFFFAOYSA-N
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Description

3-Amino-4-methylpiperidin-2-one is a derivative of piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives, including 3-Amino-4-methylpiperidin-2-one, has been a subject of extensive research. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Multicomponent reactions (MCRs) such as the Strecker synthesis, the Hanch synthesis of dihydropyridins and pyrroles, the Biginelli reaction, the Mannich reaction, the Ugi reaction, the preparation of imidazoles according to Radziszewski, the Passerini reaction, and many others are also involved .

Scientific Research Applications

Molecular and Quantum Mechanical Insights into Drug Design

Studies on 4-Aminopiperidines, a related class of compounds, provide insights into their metabolism by cytochrome P450s, with CYP3A4 playing a significant role in their N-dealkylation reaction. This research is pivotal for understanding drug metabolism and designing new therapeutic agents by leveraging molecular interactions and quantum mechanics-based reactivity calculations. It also highlights the importance of structure-based drug design approaches in optimizing drug metabolism (Sun & Scott, 2011).

Applications in Material Science and Biochemistry

The nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acid, closely related to 3-Amino-4-methylpiperidin-2-one, has shown effectiveness as a β-turn and 310/α-helix inducer in peptides. It serves as a robust and relatively rigid electron spin resonance probe and fluorescence quencher, demonstrating the compound's significant applications in material science and biochemistry (Toniolo, Crisma, & Formaggio, 1998).

Novel Synthesis Approaches

Research has also focused on the synthesis of novel ortho-aminocarbonitriles and dicyanoanilines fused to heterocycles via pseudo four-component reactions. This innovative synthetic approach, facilitated by ultrasonic irradiation, underscores the compound's utility in creating new chemical entities, which can have broad implications in drug discovery and development (Mojtahedi et al., 2016).

High Affinity and Selectivity for Dopamine Receptors

Substituted 4-aminopiperidines, including analogs of 3-Amino-4-methylpiperidin-2-one, have been identified for their high in vitro affinity and selectivity for the human dopamine D4 receptor. This finding is crucial for developing targeted therapies for neurological conditions, showcasing the potential of these compounds in neuropharmacology (Schlachter et al., 1997).

Reductive Amination and Bioactive Compound Synthesis

Research into the reductive amination of 2,6-diaryl-3-methylpiperidin-4-ones, which shares a structural motif with 3-Amino-4-methylpiperidin-2-one, highlights its relevance in synthesizing analgesics, neuroleptics, and antihistamines. These studies provide a foundation for the development of new therapeutic agents with improved efficacy and safety profiles (Senguttuvan, Murugavelu, & Nagarajan, 2013).

Future Directions

Piperidines, including 3-Amino-4-methylpiperidin-2-one, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests a promising future for the development of new drugs based on piperidine derivatives .

properties

IUPAC Name

3-amino-4-methylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-4-2-3-8-6(9)5(4)7/h4-5H,2-3,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQYUOIFZOBOKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(=O)C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-methylpiperidin-2-one

CAS RN

53611-43-1
Record name 3-amino-4-methylpiperidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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